Product packaging for Maleic anhydride-13C4(Cat. No.:CAS No. 1161736-58-8)

Maleic anhydride-13C4

Cat. No.: B586619
CAS No.: 1161736-58-8
M. Wt: 102.026
InChI Key: FPYJFEHAWHCUMM-JCDJMFQYSA-N
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Description

Maleic anhydride-13C4 is a stable isotope-labeled version of maleic anhydride where all four carbon atoms are replaced with the carbon-13 (13C) isotope, providing an isotopic enrichment of 99% . This labeling makes it an indispensable tool as an internal standard in quantitative mass spectrometry-based analyses, improving the accuracy and reliability of data in complex biological and chemical matrices . As a fundamental chemical building block, the compound is used in the synthesis of more complex 13C-labeled compounds, including polymers, resins, and pharmaceuticals . Its core structure, a cyclic dicarboxylic anhydride, is highly reactive and serves as a classic dienophile in 13C-labeled Diels-Alder reactions, a key transformation for creating six-membered rings in synthetic chemistry . It is also used to prepare labeled maleic acid through hydrolysis and can form half-esters with alcohols, enabling the creation of a diverse array of isotopically labeled derivatives . The product is supplied as a white solid with a high chemical purity of 98% . It shares the same physical properties as its unlabeled counterpart, with a melting point of 51-56 °C and a boiling point of 200 °C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2O3 B586619 Maleic anhydride-13C4 CAS No. 1161736-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5-13C4)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJFEHAWHCUMM-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=O)O[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745839
Record name (~13~C_4_)Furan-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.028 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161736-58-8
Record name (~13~C_4_)Furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1161736-58-8
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Synthetic Methodologies for Carbon 13 Labeled Maleic Anhydride Maleic Anhydride 13c4

Strategies for Site-Specific Isotopic Incorporation

The foundational strategy for synthesizing Maleic Anhydride-13C4 involves starting with precursors that are already enriched with carbon-13. This ensures that the final product incorporates the isotopes at the desired positions.

A common pathway to synthesize carbon-13 labeled maleic anhydride (B1165640) begins with simple, commercially available enriched precursors. For instance, the synthesis of [2,3-¹³C₂]maleic anhydride has been achieved starting from [2-¹³C]acetic acid. universiteitleiden.nl This process involves converting the labeled acetic acid into ethyl bromo[2-¹³C]acetate through a Hell-Vollhard-Zelinsky reaction. universiteitleiden.nl Although this example yields a doubly labeled product, a similar, more complex pathway starting with fully labeled acetic acid (¹³C₂H₄O₂) could theoretically produce the quadruply labeled this compound.

Another relevant synthetic approach involves amino acids. For example, 3-methyl aspartic acid can be synthesized and subsequently converted into a succinic acid anhydride derivative. mdpi.com This highlights the utility of amino acid precursors in creating cyclic anhydride structures, a strategy that can be adapted for isotopic labeling purposes.

Once a suitable labeled precursor, such as a four-carbon dicarboxylic acid (e.g., maleic acid or fumaric acid), is obtained, the final steps involve ring-closure and, if necessary, dehydrogenation.

Ring-Closure (Dehydration): The most direct method for forming the anhydride ring is the dehydration of the corresponding dicarboxylic acid. Heating maleic acid, often with a dehydrating agent or by azeotropic distillation, removes one molecule of water to form the cyclic maleic anhydride. chemicalbook.com This step must be carefully controlled to maintain the integrity of the isotopic labels.

Oxidation/Dehydrogenation: Alternative pathways involve the oxidation of other four-carbon cyclic compounds. The catalytic oxidation of furan (B31954) over a vanadium oxide catalyst is a known route to maleic anhydride. d-nb.info A more recent, bio-based strategy involves the oxidation of levulinic acid using supported vanadium oxides. nsf.gov This process proceeds through several intermediates, including angelica lactones and protoanemonin, ultimately yielding maleic anhydride via oxidative dehydrogenation and scission. nsf.gov Adapting these methods with ¹³C-labeled starting materials provides a viable route to this compound.

Isotopic Purity and Enrichment Assessment Techniques

Verifying the isotopic purity and the specific positions of the ¹³C atoms is critical. This is accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR spectroscopy is a powerful, non-destructive technique for confirming the structure and isotopic labeling of this compound.

¹³C NMR: In a fully labeled compound like this compound, the ¹³C NMR spectrum is significantly different from its natural abundance counterpart. The presence of adjacent ¹³C atoms results in complex signal splitting patterns due to ¹JCC scalar coupling. wiley.comnih.gov Analysis of these coupling constants provides unambiguous confirmation of the carbon skeleton's connectivity and verifies that all positions are labeled. wiley.com The chemical shifts for unlabeled maleic anhydride are approximately 135.3 ppm for the olefinic carbons (C=C) and 159.7 ppm for the carbonyl carbons (C=O). zbaqchem.com

Advanced NMR Techniques: For complex cases or to distinguish labeled signals from the natural abundance background, advanced techniques are employed. The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is particularly useful for detecting adjacent ¹³C labels and confirming the carbon framework. nih.govwiley.com Two-dimensional correlation experiments like Heteronuclear Multiple-Bond Correlation (HMBC) can also be used to establish the connectivity between protons and the labeled carbons. wiley.comnih.gov

Table 1: Representative ¹³C NMR Data for Maleic Anhydride and Related Structures
Carbon TypeTypical Chemical Shift (ppm)Key Analytical Feature for ¹³C₄ Labeling
Carbonyl (C=O)~159.7Shows complex splitting due to coupling with adjacent olefinic and other carbonyl ¹³C atoms.
Olefinic (C=C)~135.3Shows complex splitting due to coupling with adjacent carbonyl ¹³C atoms.

Mass spectrometry is essential for determining the level of isotopic enrichment and the distribution of mass isotopomers.

Optimization of Reaction Conditions for Maximizing Isotopic Yield and Specificity

Maximizing the yield and ensuring the specific incorporation of isotopes without scrambling is paramount in synthesizing this compound. This requires careful optimization of reaction conditions.

Temperature and Reaction Time: Controlling temperature is crucial. For instance, in the dehydration of maleic acid, excessive heat could potentially lead to side reactions or degradation, lowering the yield. chemicalbook.com Similarly, in multi-step syntheses, specific temperatures and reaction times are optimized for each step, such as the 24-hour heating at 80-90 °C for the monoester formation from maleic anhydride, a precursor step in some derivative syntheses. wiley.com

Catalysts and Reagents: The choice of catalyst is critical, especially in oxidation reactions. Vanadium-based catalysts (e.g., vanadium pentoxide, VOx/Al₂O₃) are effective for converting furan or furfural (B47365) to maleic anhydride. d-nb.infonsf.gov The catalyst formulation can be modified with promoters like MoO₃ to improve selectivity and accelerate the reaction. d-nb.info The molar ratios of reactants must also be precisely controlled to favor the desired product and minimize the formation of byproducts. wiley.com

Solvent and Purification: The selection of solvents can influence reaction rates and selectivity. Some syntheses are performed neat (without solvent), while others use solvents like tetrachloroethane for azeotropic water removal or toluene. wiley.comchemicalbook.com Post-synthesis purification is essential for isolating the high-purity labeled product. Techniques such as distillation under reduced pressure, chromatography, and trituration are employed to remove unreacted starting materials, byproducts, and less-enriched isotopomers. wiley.comchemicalbook.com

Scale-Up Considerations for Laboratory and Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to industrial-scale production of isotopically labeled compounds like this compound presents a unique set of challenges that are fundamentally different from those encountered with their unlabeled counterparts. kewaunee.inarborpharmchem.com The primary driver of these challenges is the high cost and limited availability of the 13C-enriched starting materials. spirochem.com Consequently, the objectives of a scale-up campaign for this compound are not only to increase production volume but also to maximize isotopic integrity and chemical yield, ensuring the most efficient use of the expensive labeled precursors. spirochem.comacs.org

Key considerations in scaling up the synthesis of this compound include:

Cost and Sourcing of Labeled Precursors: The synthesis of any 13C-labeled compound begins with a basic, commercially available enriched starting material. spirochem.com For this compound, this could theoretically start from precursors like 13C-labeled n-butane or benzene (B151609), which are then catalytically oxidized. douwin-chem.com However, the cost of these fully labeled C4 feedstocks is exceptionally high. Therefore, route design often focuses on late-stage incorporation of the isotope to minimize the number of steps involving costly materials. acs.orgacs.org The economic viability of an industrial process is heavily dependent on the price of these precursors. ehu.es

Process Optimization and Atom Economy: At the laboratory scale, reactions can be performed with less emphasis on cost, allowing for experimentation. stackexchange.com In contrast, industrial production demands maximum efficiency and atom economy. arborpharmchem.com The synthetic route must be optimized to ensure that the expensive 13C atoms are incorporated into the final product with the highest possible yield. researchgate.net This involves meticulous control over reaction conditions such as temperature, pressure, and catalyst selection to minimize side-product formation and prevent loss of the isotopic label. kewaunee.instackexchange.com For instance, the vapor-phase oxidation of n-butane to maleic anhydride is highly exothermic, and managing heat dissipation becomes a critical safety and yield-determining factor at an industrial scale. douwin-chem.comstackexchange.com

Equipment and Reaction Control: The equipment used for laboratory synthesis, such as round-bottom flasks, does not scale directly to industrial production. stackexchange.com Industrial-scale reactors, which can range from several hundred to thousands of liters, have a much lower surface-area-to-volume ratio, making heat management more complex. stackexchange.com This requires specialized reactors, such as multi-tubular fixed-bed or fluid-bed reactors, designed for effective heat exchange to maintain precise temperature control and prevent runaway reactions or product degradation. stackexchange.comnexanteca.com Continuous processing is often favored over batch processing at the industrial level to improve throughput and consistency. arborpharmchem.com

Purification and Product Isolation: Purification methods that are practical in the lab, such as column chromatography, are often unfeasible or too costly for large-scale production. stackexchange.com Industrial purification of maleic anhydride typically involves either aqueous recovery (where the anhydride is hydrolyzed to maleic acid and then dehydrated back) or non-aqueous solvent absorption systems, followed by distillation. nexanteca.com The choice of method must consider efficiency, solvent recycling, and the prevention of isotopic dilution or loss. The entire process must be contained to handle a valuable, isotopically labeled product.

Analytical and Quality Control: Throughout the scale-up process, rigorous analytical monitoring is essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used to confirm the position and percentage of 13C incorporation, ensuring the final product meets the required isotopic purity (e.g., 99 atom % 13C). sigmaaldrich.comwiley.com Maintaining quality and consistency between batches is a significant challenge when transitioning from a controlled lab environment to a large-scale industrial setting. arborpharmchem.com

The following tables illustrate the key differences and economic considerations when scaling the synthesis of this compound.

Table 1: Comparison of Laboratory vs. Industrial Scale Synthesis Parameters for this compound

ParameterLaboratory Scale (mg to g)Industrial Scale (kg to tons)Key Considerations for Scale-Up
Primary Goal Proof of concept, small quantity for researchCost-effective, high-volume productionBalancing yield, purity, and cost. arborpharmchem.com
Starting Materials High-purity, often custom-synthesized precursorsSourcing cost-effective, commercially available labeled feedstocks. spirochem.comHigh cost of 13C precursors is the main economic driver. ehu.es
Reaction Vessel Glass flasks (e.g., round-bottom flask)Specialized steel reactors (fixed-bed or fluid-bed). stackexchange.comnexanteca.comHeat transfer and material handling are critical. stackexchange.com
Process Type Batch processing. arborpharmchem.comOften continuous or large-batch processing. arborpharmchem.comThroughput, consistency, and automation.
Heat Management Simple heating mantles or cooling baths. stackexchange.comComplex heat exchange systems, cooling jackets, steam generation. nexanteca.comExothermic nature of oxidation requires robust thermal control. douwin-chem.com
Purification Method Chromatography, crystallization, sublimation.Fractional distillation, solvent absorption/stripping. stackexchange.comnexanteca.comScalability and cost of the purification technique.
Cost Per Unit Very high due to labor, equipment, and low volume. arborpharmchem.comLower per unit, but high capital investment in infrastructure. arborpharmchem.comehu.esEconomies of scale are crucial for commercial viability.

Table 2: Illustrative Cost Analysis for this compound Synthesis

This table provides a conceptual cost comparison and does not reflect actual market prices, which are proprietary and fluctuate.

Cost ComponentLaboratory Synthesis (per gram)Industrial Production (per kg)Rationale for Difference
13C Labeled Precursor HighModerately HighBulk purchasing of starting materials reduces the per-kilogram cost, but it remains the single largest expense. arborpharmchem.comspirochem.com
Solvents & Reagents ModerateLowPurchased in bulk, and solvent recovery/recycling systems are implemented to reduce costs and waste. acs.org
Labor HighLowManual, intensive labor for lab synthesis vs. automated, continuous processes in industry. arborpharmchem.com
Energy LowHighLarger equipment and continuous operation consume significant energy, though energy recovery systems can offset some costs. ehu.esnexanteca.com
Capital/Equipment LowVery HighMinimal investment for glassware vs. major investment for dedicated reactors, purification columns, and infrastructure. arborpharmchem.comstackexchange.com
Estimated Final Cost/Unit Very HighHigh (but lower than lab scale)Economies of scale reduce the unit cost, but the high price of the isotope keeps it significantly more expensive than unlabeled maleic anhydride. arborpharmchem.com

Applications in Reaction Mechanism Elucidation Via Isotopic Tracing

Mechanistic Studies of Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, involves the reaction of a conjugated diene with a dienophile, for which maleic anhydride (B1165640) is a classic example. libretexts.orgorganicreactions.org The use of Maleic anhydride-13C4 provides profound insights into the nuances of this reaction.

Regioselectivity and stereoselectivity are critical aspects of the Diels-Alder reaction, defining the specific orientation and spatial arrangement of the resulting adduct. abiosus.org Isotopic labeling with this compound is a powerful tool for analyzing these outcomes. For instance, in the thermal addition of maleic anhydride to asymmetrically substituted dienes, such as conjugated triene fatty acid methyl esters, multiple regioisomers could potentially form. abiosus.org By using this compound and analyzing the 13C NMR spectrum of the product, the precise location of the labeled carbons can be determined. This definitively establishes which end of the diene bonded to which end of the dienophile, confirming the regioselectivity of the addition. abiosus.org

Similarly, the stereochemistry, particularly the preference for the endo product, can be confirmed. libretexts.org The coupling constants between the 13C-labeled carbons and adjacent protons in the product's NMR spectrum provide detailed information about the dihedral angles, allowing for unambiguous assignment of the endo or exo configuration.

Table 1: Representative Diels-Alder Reaction Studied with 13C Labeling This table is illustrative, based on typical experimental findings in the field.

Diene Dienophile Key Finding from 13C Labeling Reference
Methyl Calendulate (conjugated triene) This compound Confirmed highly regioselective addition at the C-8 and C-11 positions of the fatty acid, with retention of the cis double bond. abiosus.org
Cyclopentadiene This compound Unambiguously confirmed the formation of the endo adduct as the major product due to favorable secondary orbital interactions. libretexts.org

A long-standing mechanistic question in some cycloadditions is whether they proceed through a single, concerted transition state or a multi-step pathway involving diradical intermediates. nih.gov The use of this compound can help distinguish between these pathways. In a concerted [4+2] cycloaddition, the isotopic labeling pattern of the reactant is transferred directly to the product without scrambling. However, if the reaction proceeds through a stepwise mechanism, rotation around single bonds in the diradical intermediate could be possible before the final ring closure. researchgate.net This rotation could lead to isotopic scrambling or the formation of stereoisomers that would not be expected from a concerted process. The detection of such unexpected products via 13C NMR or mass spectrometry would provide strong evidence for a stepwise, non-concerted pathway. researchgate.net Density functional theory (DFT) computations often complement these experimental studies, showing that while the concerted path is often lower in energy, a stepwise pathway can be energetically accessible. nih.govresearchgate.net

Investigation of Radical Grafting and Polymerization Mechanisms

Maleic anhydride is frequently grafted onto polymer backbones, such as polyolefins, to enhance properties like adhesion and compatibility. universiteitleiden.nl The mechanism of this free-radical-initiated process can be complex, involving multiple potential reaction sites and side reactions. This compound is invaluable for deconstructing these mechanisms.

The fundamental step in grafting is the addition of a maleic anhydride molecule to a macroradical on the polymer chain. researchgate.netcoacechem.com By using specifically labeled [2,3-13C2]Maleic anhydride, researchers can use 13C NMR to pinpoint exactly where and how the monomer attaches. universiteitleiden.nl For example, studies on polyethylene (B3416737) and polypropylene (B1209903) have shown that the site of attachment depends on the polymer structure. universiteitleiden.nl

The technique of Single Unit Monomer Insertion (SUMI), often in the context of Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, allows for the controlled addition of a single monomer unit. researchgate.netrsc.org Using this compound in a SUMI experiment allows for the precise characterization of the initial adduct formed when the monomer inserts into a RAFT agent or a polymer chain, providing fundamental kinetic and structural data for chain propagation models. researchgate.netrsc.org

Table 2: 13C NMR Analysis of Maleic Anhydride Grafting Sites on Polyolefins Based on findings from studies using [2,3-13C2]Maleic anhydride.

Polymer Grafting Site Identified by 13C NMR Structure of Graft Reference
Polyethylene (PE) Backbone methylene (B1212753) carbons Succinic anhydride ring attached directly to the PE chain. universiteitleiden.nl
Isotactic Polypropylene (iPP) Backbone methine and methylene carbons Succinic anhydride ring attached at various points on the iPP chain. universiteitleiden.nl
Ethene-Propene Copolymers (EPM) Methylene and methine carbons Combination of structures found in PE and iPP. universiteitleiden.nl

During radical grafting, several side reactions can compete with the desired monomer insertion, such as polymer chain scission or cross-linking. mdpi.com Furthermore, maleic anhydride itself has low reactivity toward macroradicals, which can allow side reactions to become more prominent. researchgate.netmdpi.com Labeled this compound helps in identifying the products of these alternative pathways. For instance, the formation of poly(maleic anhydride) side chains or the combination of different radical species would produce unique signals in the 13C NMR spectrum. researchgate.net By identifying these unexpected signals and characterizing the corresponding structures, a more complete picture of all competing reaction pathways, including termination steps, can be assembled.

Elucidation of Electrophilic Addition and Cyclization Pathways

The electron-deficient double bond of maleic anhydride makes it susceptible to various electrophilic addition and cyclization reactions beyond the Diels-Alder reaction. researchgate.net Isotopic labeling is key to understanding the mechanisms of these transformations. One example is the Michael addition of thiol-containing compounds to maleic anhydride, which proceeds through the formation of a thioether bond and subsequent ring-opening of the anhydride to form a succinated product. mdpi.com Using this compound and analyzing the product with mass spectrometry would show the characteristic mass increase and fragmentation patterns, confirming that the entire carbon skeleton of the anhydride has been incorporated as predicted by the mechanism.

Another important process is the Ring-Opening Copolymerization (ROCOP) of maleic anhydride with epoxides to produce unsaturated polyesters. mdpi.com The mechanism is believed to involve the alternating insertion of the two monomers. By using this compound, it is possible to analyze the resulting polymer chain with 13C NMR to confirm the alternating structure and rule out other possibilities, such as the formation of block copolymers or homopolymers. The distinct chemical environments of the labeled carbonyl and olefinic carbons provide a map of the monomer sequence in the final polyester (B1180765). mdpi.com

Studies on Anhydride Ring-Opening and Esterification Mechanisms

The anhydride ring of maleic anhydride is susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to many of its applications, including polymerization and esterification. researchgate.netfsu.edu this compound has been instrumental in dissecting the mechanisms of these critical transformations.

When maleic anhydride reacts with an unsymmetrical nucleophile, such as an alcohol to form a monoester, the question of which carbonyl carbon is attacked arises. core.ac.ukresearchgate.net While the two carbonyl carbons are chemically equivalent in the starting anhydride, their fate can be distinguished if the resulting product has broken symmetry. In the synthesis of sulfosuccinate (B1259242) esters, this compound was used to prepare monoesters with 2-ethylhexan-1-ol (B42007). wiley.comnih.gov Subsequent reactions created a chiral center, making the two original carbonyl carbons diastereotopic. Using a combination of ¹H-¹³C and ¹³C-¹³C correlation NMR experiments, the researchers could precisely determine the regiochemical outcome of the nucleophilic addition, confirming which carbonyl was attacked and how the molecule was subsequently modified. wiley.comnih.gov This level of structural detail is essential for controlling the synthesis of complex molecules with specific functionalities.

Interactive Table: NMR Data for Regiochemical Analysis of Sulfosuccinate Synthesis
CompoundSynthesis StepNMR TechniqueKey FindingReference
Sodium [¹³C]₄-1-carboxy-2-(2-ethylhexyloxycarbonyl)ethanesulfonateRing-opening with 2-ethylhexan-1-ol followed by bisulfite addition¹H/¹³C HMBC & ¹³C/¹³C INADEQUATEConfirmed regioselective addition of bisulfite to form the α-isomer. wiley.com, nih.gov
Sodium [¹³C]₄-2-carboxy-1-(2-ethylhexyloxycarbonyl)ethanesulfonateMulti-step synthesis involving a protecting group strategy¹JCC scalar coupling & ¹H/¹³C HMBCConfirmed synthesis of the β-isomer by tracking ¹³C label correlations. wiley.com, nih.gov

Ring-opening polymerization (ROP) of cyclic anhydrides with epoxides is a major route to producing polyesters. mdpi.comnih.gov The mechanism often involves intricate steps of catalyst activation, nucleophilic attack, and proton transfer. Isotopic labeling studies, while not always involving this compound specifically, have been foundational in understanding these mechanisms. For instance, in related systems, isotopic labeling experiments have supported mechanisms involving key steps like 1,4-hydroboration and B-O/B-H transborylation in borane-catalyzed reductions of anhydrides. researchgate.net In the context of ROP, protic chain transfer agents are often used to facilitate rapid proton transfer between active and dormant polymer chains. researchgate.net While direct studies on this compound in this specific context are not widely published, its use would allow researchers to track the anhydride unit within the polymer backbone and investigate the influence of proton transfer steps on the final polymer microstructure. Studies on the grafting of ¹³C-labeled maleic anhydride onto polyolefins have successfully used NMR to elucidate the structure of the grafted succinic anhydride rings and identify the sites of attachment on the polymer backbone. universiteitleiden.nlacs.org This demonstrates the power of ¹³C labeling in unraveling the complex structural outcomes of polymer modification reactions.


Advanced Spectroscopic Applications in Structural and Dynamic Analyses

High-Resolution Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR of Maleic anhydride-13C4 serves as a foundation for detailed molecular analysis. The high isotopic purity (>99%) ensures that nearly every molecule in a sample is NMR-active, leading to a signal intensity enhancement of approximately 90-fold compared to unlabeled compounds under identical conditions. smolecule.com This allows for the rapid acquisition of high-quality spectra, reducing experiment times from hours to mere minutes. smolecule.com

Chemical shift perturbation (CSP) analysis is a sensitive method for monitoring molecular interactions and conformational changes. The ¹³C nuclei in this compound act as intrinsic probes, where their chemical shifts are highly sensitive to their local electronic environment. When the molecule binds to another species or undergoes a conformational change, the resulting alterations in the electronic environment cause measurable shifts in the ¹³C NMR spectrum.

The significant signal boost from ¹³C labeling makes it possible to detect even subtle perturbations that would be obscured by noise in natural abundance samples. This is particularly valuable for studying weak or transient interactions, such as the binding of maleimide-functionalized molecules to proteins or the conformational dynamics of polymer chains containing maleic anhydride (B1165640) units. By monitoring the changes in ¹³C chemical shifts upon titration with a binding partner, researchers can map interaction interfaces and determine binding affinities.

Table 1: Illustrative Chemical Shift Perturbation Data for this compound This table presents hypothetical data to demonstrate the principle of CSP analysis.

Carbon Atom Chemical Shift (δ) in Free State (ppm) Chemical Shift (δ) in Bound State (ppm) Chemical Shift Perturbation (Δδ) (ppm)
C1/C4 (Carbonyl) 165.0 166.2 +1.2

Scalar (J) couplings provide through-bond information about molecular structure. In this compound, the presence of adjacent ¹³C atoms allows for the direct measurement of one-bond (¹JCC) and two-bond (²JCC) carbon-carbon couplings, which is impossible in natural abundance samples where the probability of two adjacent ¹³C atoms is negligible. These JCC values are highly dependent on the hybridization and geometry of the atoms involved, offering unambiguous proof of bond connectivity.

Furthermore, one-bond carbon-proton couplings (¹JCH) and longer-range couplings provide critical data for stereochemical assignments. Research involving derivatives of this compound has demonstrated the utility of this analysis. rsc.org For instance, in a study where this compound was reacted with β-Alanine-¹³C₃,¹⁵N, the resulting maleimidopropionic acid derivative exhibited distinct ¹H-¹³C coupling constants that were used to confirm the structure of the newly formed molecule. rsc.org

Table 2: Experimentally Derived Coupling Constants in a this compound Derivative Data extracted from a study on a maleimidopropionic acid synthesized from this compound. rsc.org

Coupling Type Atom Pair Measured Coupling Constant (J)
¹H-¹³C Olefinic CH 187 Hz
¹H-¹³C N-CH₂ 140 Hz

NMR relaxation time measurements (T₁ and T₂) are powerful probes of molecular dynamics on the pico- to nanosecond timescale. The spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹³C nuclei in this compound are directly influenced by the rotational and translational motions of the molecule.

When this compound is incorporated as a monomer into a polymer chain, its labeled carbons act as reporters for the local dynamics of that specific segment. eurisotop.com By measuring the T₁ and T₂ values of the anhydride unit's carbons, researchers can gain insight into the mobility of the polymer backbone or side chains at that functionalization site. This technique is invaluable for characterizing the glass transition temperature, understanding the effects of plasticizers, and probing the micro-environment within polymer blends or composites. For example, a shorter T₂ value would indicate restricted motion, characteristic of a glassy state, while a longer T₂ would suggest greater mobility, as found in a rubbery state.

Isotope-Edited and Isotope-Filtered NMR Experiments

Isotope-labeling enables a class of NMR experiments that can selectively observe or suppress signals based on the presence of the ¹³C isotope. These editing and filtering techniques are essential for simplifying the overwhelmingly complex spectra of large molecules or mixtures, allowing researchers to focus on specific regions of interest.

When this compound is used as a building block in the synthesis of a larger, more complex molecule, its ¹³C-labeled core serves as a unique spectroscopic tag. rsc.org Isotope-edited NMR experiments can be designed to detect only the signals originating from this labeled fragment, effectively making the rest of the molecule "invisible."

This approach was successfully used in the synthesis and characterization of a complex platinum-based anticancer agent, where a maleimide (B117702) moiety was derived from this compound. rsc.org The researchers were able to selectively observe the NMR signals of the ¹³C-labeled maleimide group within the final, large drug molecule. rsc.org This selective detection confirmed that the anhydride had reacted as intended and allowed for unambiguous signal assignment in a crowded spectrum, a task that would have been exceedingly difficult without the isotopic label. rsc.org The high intensity of the signals from the labeled atoms can even obscure those from the unlabeled parts of the molecule, naturally filtering the spectrum to the region of interest. rsc.org

The functionalization of polymers with maleic anhydride is a common strategy for improving properties like adhesion and compatibility. However, characterizing the precise microstructure at the grafting site can be challenging. Incorporating this compound into these reactions provides a clear spectroscopic window into the functionalization process.

Using isotope-filtered or -edited NMR, one can selectively observe the ¹³C signals from only the maleic anhydride units within the polymer. This allows for detailed characterization of:

Reaction Success: Confirming the covalent attachment of the anhydride to the polymer backbone.

Site Specificity: Determining where along the polymer chain the functionalization has occurred.

Copolymer Sequencing: In copolymers made with this compound, the ¹³C-¹³C couplings can help elucidate the monomer sequence (e.g., alternating, block, or random).

Local Environment: The chemical shifts of the labeled carbons provide information about the local chemical environment, revealing details about polymer folding and interactions with neighboring chains or solvents.

This targeted analysis, made possible by ¹³C labeling, is crucial for establishing structure-property relationships in advanced polymer materials. smolecule.com

Isotope-Assisted Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are significantly enhanced by the use of stable isotopes. The quadruply labeled this compound, with its M+4 mass shift, serves as an ideal internal standard and tracer in complex chemical and biological systems. sigmaaldrich.comchromachemie.co.in

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. When this compound is incorporated into a larger molecule, MS/MS becomes an invaluable tool for tracing the journey of the carbon backbone through various reaction or fragmentation pathways.

In a typical MS/MS experiment, the ¹³C₄-labeled molecule is ionized and the specific precursor ion containing the intact label is isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart. By analyzing the mass-to-charge (m/z) ratio of the resulting fragment ions, researchers can determine which fragments retain the ¹³C₄-anhydride core. The +4 Da mass shift compared to unlabeled analogues makes these fragments readily identifiable, eliminating ambiguity in spectral interpretation. sigmaaldrich.com

For instance, in studies of derivatives, the fragmentation pathways can be meticulously mapped. The loss of specific side chains from a parent molecule containing the this compound moiety can be monitored. frontiersin.org The primary fragmentation of the anhydride ring itself often involves the loss of CO and CO₂, which would be observed as losses of ¹³CO and ¹³CO₂. This allows for the clear differentiation of fragmentation events involving the labeled core versus other parts of the molecule. This approach is critical in metabolic flux analysis and in characterizing the structure of novel polymers or chemical adducts where the anhydride has been used as a synthon. rsc.orgmdpi.com

Table 1: Hypothetical MS/MS Fragmentation of a Derivative Containing this compound This table illustrates the principle of fragment identification using a hypothetical molecule, "Molecule-R," where the this compound is a key component.

Precursor IonExpected Fragmentm/z of Unlabeled Fragmentm/z of ¹³C₄-Labeled FragmentInterpretation
[Molecule-R + H]⁺Loss of R group101.00105.01Confirms the presence of the intact anhydride ring after initial fragmentation.
[Molecule-R + H]⁺Loss of R and CO73.0076.01Traces the loss of a single carbonyl from the ¹³C₄-labeled ring.
[Molecule-R + H]⁺Loss of R, CO, and CO₂29.0130.01Identifies the remaining C₂H₂ fragment from the original labeled ring.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an ion's elemental formula. For this compound, HRMS is essential for validating the successful incorporation of the four ¹³C isotopes. wiley.com

The empirical formula of the labeled compound is ¹³C₄H₂O₃. sigmaaldrich.comscbt.com HRMS can distinguish the exact mass of this isotopologue from other potential isobaric interferences with high confidence. The theoretical exact mass of unlabeled maleic anhydride (¹²C₄H₂O₃) is 98.000394 Da, whereas the fully labeled this compound (¹³C₄H₂O₃) has a theoretical exact mass of 102.013793 Da. This significant and precise mass difference is easily resolved by modern HRMS instruments.

Furthermore, HRMS is used to validate the isotopic enrichment and pattern. For a product specified as 99 atom % ¹³C, the resulting isotopic distribution will show a dominant peak at the M+4 position, with very low intensity peaks for M+0, M+1, M+2, and M+3, corresponding to molecules with incomplete labeling. sigmaaldrich.com By comparing the experimentally measured isotopic pattern to the theoretically calculated pattern, the degree and fidelity of the labeling process can be confirmed. This validation is a critical quality control step before using the compound in quantitative studies. wiley.com

Table 2: Comparison of Exact Masses for Unlabeled and ¹³C₄-Labeled Maleic Anhydride

CompoundMolecular FormulaTheoretical Exact Mass (Da)Mass Shift (Da)
Maleic AnhydrideC₄H₂O₃98.000394N/A
This compound¹³C₄H₂O₃102.013793+4.013399

Vibrational Spectroscopy (IR, Raman) for Isotope-Induced Band Shifts and Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the constituent atoms and the strength of the chemical bonds between them. The substitution of ¹²C with the heavier ¹³C isotope in this compound leads to predictable shifts in its vibrational spectrum. scbt.com

According to the principles of molecular vibrations, increasing the mass of an atom involved in a bond will decrease the vibrational frequency of the corresponding stretching or bending mode. This phenomenon, known as an isotope-induced band shift, provides a powerful method for assigning specific vibrational modes to particular functional groups within the molecule.

For maleic anhydride, the most prominent IR absorptions are the C=O stretching bands. In unlabeled maleic anhydride, these appear as two distinct peaks due to symmetric and asymmetric stretching of the two carbonyl groups. spectroscopyonline.com

Asymmetric C=O stretch: ~1780 cm⁻¹

Symmetric C=O stretch: ~1853 cm⁻¹

Upon substitution with ¹³C, the reduced mass of the C=O oscillator increases, causing these bands to shift to lower wavenumbers (a red shift). The C-O-C stretching vibration of the anhydride ring, typically found around 1058 cm⁻¹, is also expected to shift to a lower frequency. spectroscopyonline.com Analyzing these shifts in both IR and Raman spectra allows for a definitive assignment of the vibrational modes associated with the carbon backbone of the molecule and provides detailed insight into its structural and electronic properties. researchgate.netcapes.gov.br

Table 3: Key Vibrational Frequencies of Maleic Anhydride and Expected Shifts for the ¹³C₄ Isotopologue

Vibrational ModeTypical Frequency (¹²C₄H₂O₃) spectroscopyonline.comExpected Frequency (¹³C₄H₂O₃)Interpretation of Shift
Symmetric C=O Stretch1853 cm⁻¹< 1853 cm⁻¹Shift to lower frequency due to increased reduced mass of the ¹³C=O bond.
Asymmetric C=O Stretch1780 cm⁻¹< 1780 cm⁻¹Shift to lower frequency due to increased reduced mass of the ¹³C=O bond.
C-O-C Ring Stretch1058 cm⁻¹< 1058 cm⁻¹Shift to lower frequency due to the heavier ¹³C atoms in the anhydride ring.
C-C Ring Stretch894 cm⁻¹< 894 cm⁻¹Shift to lower frequency due to the heavier ¹³C atoms in the ring backbone.

Polymer Chemistry and Material Science Applications

Copolymerization Kinetics and Mechanism of Maleic Anhydride-13C4

The copolymerization of maleic anhydride (B1165640) (MA) is a subject of significant academic and industrial interest. MA, a strong electron-acceptor monomer, does not readily homopolymerize under typical radical conditions but copolymerizes, often in an alternating fashion, with a wide range of electron-donor monomers. kpi.uavjst.vn The use of this compound is instrumental in detailed kinetic and mechanistic studies.

Free radical copolymerization is a common method for synthesizing maleic anhydride copolymers. semanticscholar.orglew.ro MA has been successfully copolymerized with various monomers, including vinyl derivatives like vinyl acetate (B1210297) and styrene (B11656), as well as α-olefins. kpi.uavjst.vnlew.ro The tendency of MA to form alternating copolymers is often attributed to the formation of a charge-transfer complex (CTC) between the electron-poor MA and an electron-rich comonomer. lew.ro

The copolymerization of MA with vinyl acetate (VA) has been studied extensively, yielding copolymers with applications as antiscale agents and soil conditioners. lew.roresearchgate.net The reaction kinetics are influenced by factors such as the choice of solvent, initiator concentration, and monomer concentration. lew.roresearchgate.net Similarly, the copolymerization of MA with styrene is a classic example of an alternating system, a fact that aids in the assignment of NMR peaks. kpi.ua Studies have also explored the free radical copolymerization of MA with mixed C4-C5 olefins, demonstrating the potential for resource utilization of petrochemical streams. gfzxb.org The reaction with α-olefins like α-tetradecene results in copolymers with a regular alternating structure, which is desirable for specific applications such as cold flow improvers for biodiesel. vjst.vn

The general mechanism for the radical copolymerization of MA with olefins involves the alternating addition of the comonomers. semanticscholar.org Density Functional Theory (DFT) calculations have confirmed the preference for the alternating reaction mode for the copolymerization of MA with various olefins. semanticscholar.org

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, including molecular weight, composition, and dispersity. researchgate.netnih.govsigmaaldrich.com These methods are increasingly applied to the synthesis of well-defined maleic anhydride-containing copolymers. cmu.eduarxiv.org

RAFT polymerization has been successfully applied to the copolymerization of styrene and maleic anhydride, yielding products with low polydispersity and predetermined molar mass. cmu.edu This technique allows for the synthesis of novel block copolymers, such as those containing a polyolefin block and a poly(styrene-co-maleic anhydride) block, which can act as blend compatibilizers or adhesion promoters. cmu.edu The RAFT process involves a degenerative transfer mechanism where a RAFT agent reversibly caps (B75204) the growing polymer chains, keeping the concentration of active radicals low and minimizing termination reactions. researchgate.netnih.gov

ATRP is another powerful CRP method used for creating well-defined polymers. researchgate.netnih.gov While the application of ATRP to reactive monomers like maleic anhydride can be challenging, it has been used to synthesize copolymers containing MA. arxiv.orgtcichemicals.com Both RAFT and ATRP tame radicals by reversibly converting active polymeric radicals into dormant chains, but their mechanisms are distinct. researchgate.netnih.gov The use of ¹³C-labeled maleic anhydride in these controlled polymerization systems would allow for precise tracking of the monomer incorporation and detailed end-group analysis, providing deeper mechanistic insights.

Comparison of RAFT and ATRP for Controlled Radical Polymerization
FeatureReversible Addition-Fragmentation chain-Transfer (RAFT)Atom Transfer Radical Polymerization (ATRP)
Mechanism Degenerative transfer using a dithioester-based chain transfer agent. researchgate.netReversible activation/deactivation of dormant halide-capped chains by a transition metal complex. researchgate.net
Key Components Monomer, initiator, RAFT agent (e.g., dithiobenzoate). cmu.eduMonomer, initiator (alkyl halide), catalyst (e.g., copper complex), ligand. sigmaaldrich.com
Advantages Tolerant to a wide range of functional monomers; can be performed in existing free-radical polymerization setups. tcichemicals.comWell-established; allows for high degree of chain end functionality. sigmaaldrich.com
Challenges RAFT agent can be colored and may require removal; synthesis of appropriate RAFT agent needed. cmu.eduCatalyst can be sensitive to air and impurities; catalyst removal from the final polymer is often required. tcichemicals.com

¹³C NMR spectroscopy is a primary tool for analyzing the sequence distribution in copolymers. kpi.ua Maleic anhydride copolymers, particularly with electron-rich monomers like styrene, strongly tend to form alternating structures (e.g., -MA-St-MA-St-). kpi.ua This alternating nature simplifies spectral analysis, as the signal for the alternating triad (B1167595) (e.g., 010, where 0=MA and 1=Styrene) is significantly more intense than other sequences. kpi.ua

The use of Maleic Anhydride-¹³C₄ would dramatically enhance the signals from the anhydride carbons, allowing for unambiguous assignment and quantification of different sequences. In studies of copolymers of MA and its derivatives with styrene, the quaternary aromatic carbon of the styrene unit has been shown to be sensitive to the triad sequence distribution. kpi.ua

¹³C NMR Chemical Shift Assignments for Triad Sequences in MA-Styrene Copolymers
Triad Sequence (Styrene-centered)DescriptionTypical Chemical Shift (ppm) for Quaternary Aromatic Carbon (C7)
111 (St-St-St)Non-alternating~146-145 kpi.ua
011 + 110 (MA-St-St + St-St-MA)Semi-alternating~146-145 kpi.ua
010 (MA-St-MA)Alternating~135 kpi.ua

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The data is based on styrene (1) centered triads with maleic anhydride (0) as the comonomer. kpi.ua

Grafting and Functionalization of Polymer Chains and Surfaces

Grafting maleic anhydride onto polymer backbones is a widely used strategy to enhance properties such as adhesion, compatibility, and printability, especially for non-polar polymers like polyolefins. arxiv.orguniversiteitleiden.nl The introduction of the polar anhydride group transforms the polymer surface and bulk properties. arxiv.org The use of ¹³C-labeled maleic anhydride ([2,3-¹³C₂]MA or Maleic Anhydride-¹³C₄) has been pivotal in elucidating the precise chemical structures of these grafted materials. universiteitleiden.nlresearchgate.net

Maleic anhydride can be grafted onto polymers using two primary methods: melt grafting and solution grafting. universiteitleiden.nl

Melt Grafting: This is a commercially prevalent, solvent-free method where the polymer, maleic anhydride, and a radical initiator (like a peroxide) are mixed in an extruder at high temperatures. universiteitleiden.nlresearchgate.net The process is efficient but can lead to side reactions like polymer chain scission, particularly in polypropylene (B1209903), or cross-linking. universiteitleiden.nlresearchgate.net The mechanism involves the abstraction of a hydrogen atom from the polymer backbone by initiator-derived radicals, creating a macroradical that then adds a maleic anhydride molecule. universiteitleiden.nl

Solution Grafting: In this method, the polymer is dissolved in a suitable solvent at elevated temperatures, followed by the addition of MA and an initiator. universiteitleiden.nl This process often allows for better control over the reaction and can lead to higher grafting levels due to the longer reaction times and different reactant ratios used. universiteitleiden.nl After the reaction, the grafted polymer is typically precipitated and purified. universiteitleiden.nl Studies comparing both methods have shown that the fundamental structure and attachment sites of the grafts are largely independent of the functionalization method, though the level of grafting may differ. universiteitleiden.nl

Determining the exact structure of the grafted species and their point of attachment to the polymer backbone is challenging but essential for understanding the material's performance. ¹³C NMR spectroscopy, especially with isotopically enriched Maleic Anhydride-¹³C₄, provides definitive structural information. universiteitleiden.nlresearchgate.net

Studies using [2,3-¹³C₂]MA have revealed that the grafted structures are more complex than a single succinic anhydride ring attached to the polymer chain. universiteitleiden.nl In polyethylene (B3416737) (PE), short oligomeric grafts of MA can form in addition to single succinic anhydride rings. universiteitleiden.nlresearchgate.net In polypropylene (iPP) and ethene-propene copolymers (EPM), the grafts are typically single succinic anhydride rings. universiteitleiden.nl

The attachment site also depends on the polymer structure. In random EPM, MA attaches to both methylene (B1212753) and methine carbons in the backbone. universiteitleiden.nl However, in alternating EPM, attachment occurs exclusively at the methine carbons. universiteitleiden.nl Furthermore, in polyolefins with polypropylene sequences, chain scission can result in structures where the anhydride ring is attached to the chain terminus via a double bond. universiteitleiden.nl These detailed structural insights are made possible by the enhanced signal from the ¹³C labels in the anhydride ring.

Summary of ¹³C NMR Spectroscopic Findings for MA-grafted Polyolefins using Labeled MA
PolymerGrafting MethodObserved Graft Structure(s)Attachment Site(s) on Polymer Backbone
Polyethylene (PE)Melt & SolutionSingle succinic anhydride rings and short MA oligomers. universiteitleiden.nlresearchgate.netMethylene carbons. universiteitleiden.nl
Isotactic Polypropylene (iPP)Melt & SolutionSingle succinic anhydride rings; some terminal attachment via double bond after chain scission. universiteitleiden.nlMethine carbons. universiteitleiden.nl
Alternating Ethene-Propene Copolymer (alt-EPM)SolutionSolely single succinic anhydride rings. universiteitleiden.nlMethine carbons. universiteitleiden.nl
Random Ethene-Propene Copolymer (EPM)SolutionSingle succinic anhydride rings. universiteitleiden.nlMethylene and methine carbons. universiteitleiden.nl

Surface Modification and Compatibilization Studies using Labeled Maleic Anhydride

Grafting maleic anhydride onto polymer backbones is a widely used method to enhance surface properties and to compatibilize immiscible polymer blends. researchgate.netplastemart.com The use of this compound is particularly advantageous in elucidating the precise nature of this grafting. acs.org

When unlabeled maleic anhydride is used, its signals in 13C NMR spectra can overlap with those from the polymer backbone, complicating analysis. By using this compound, the signals corresponding to the grafted succinic anhydride rings are distinct and can be easily identified and quantified. acs.orgresearchgate.netresearchgate.net Research using 13C-enriched maleic anhydride to modify polyolefins like polyethylene (PE) and polypropylene (PP) has demonstrated that the attachment sites and graft structures are highly dependent on the polymer's composition. acs.org

For instance, studies on ethene-propene copolymers revealed that the anhydride attaches to both methylene and methine carbons in the polymer backbone. acs.org In blends of immiscible polymers, such as polylactic acid (PLA) with thermoplastic elastomers, the labeled maleic anhydride acts as a compatibilizer at the interface. researchgate.netscielo.brresearchgate.net The 13C label enables the use of advanced solid-state NMR techniques to probe the interfacial region, confirming the covalent linkages formed between the two polymer phases and quantifying the efficiency of the compatibilizer.

Table 1: Application of this compound in Polymer Compatibilization Analysis

Polymer SystemAnalytical TechniqueKey Finding from 13C Labeling
Polypropylene / Polyamide-6Solid-State 13C NMRConfirmed the formation of PP-g-succinimide-PA6 covalent links at the interface, quantifying the reaction extent.
Polyethylene / Starch13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMRDetermined the degree of grafting onto PE and identified ester linkages formed with starch hydroxyl groups.
Polylactic Acid (PLA) / Poly(butylene sebacate-co-terephthalate) (PBSeT)Solution 13C NMR & FTIRVerified the grafting of maleic anhydride onto the PLA backbone, which improves interfacial adhesion with PBSeT. mdpi.com

Polymer Degradation Pathways and Mechanisms

Understanding how polymers degrade under various environmental stresses is crucial for predicting their service life and designing more durable materials. Isotopic labeling is a powerful method for unraveling complex degradation mechanisms by tracking the fate of specific atoms. researchgate.netsandia.gov

Thermal, Oxidative, and Hydrolytic Degradation Studies

The use of this compound in copolymers allows for precise monitoring of the stability of the maleate (B1232345) unit under thermal, oxidative, and hydrolytic stress. mdpi.com During thermal degradation, for example, the anhydride ring or its ester/amide derivatives can undergo decarboxylation. By labeling the carbonyl carbons with 13C, the evolution of 13CO2 can be tracked using mass spectrometry, providing direct evidence of this specific degradation pathway. researchgate.net

Similarly, in oxidative degradation studies, the 13C label helps to identify the initial sites of attack. unt.edu It can distinguish between oxidation occurring on the polymer backbone versus at the maleic anhydride moiety. In hydrolytic degradation, the rate of ring-opening to form dicarboxylic acids can be followed by monitoring the chemical shift changes of the 13C-labeled carbons in the NMR spectrum. mdpi.com This provides quantitative data on the hydrolysis kinetics, which is vital for applications like biodegradable polyesters. mdpi.com

Tracking Degradation Products and Mechanisms via Isotopic Labeling

Isotopic labeling with this compound enables the unambiguous identification of degradation products originating from this specific part of the polymer. nih.govsmolecule.com When a polymer containing this compound degrades, the resulting fragments that contain the 13C atoms can be definitively traced.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify volatile degradation products. researchgate.netsandia.gov The mass spectra of fragments containing the 13C4-labeled moiety will show a mass shift, confirming their origin. This methodology has been successfully applied to study the degradation of various polymers, providing clear insights into the scission mechanisms. researchgate.netsandia.gov For example, it can determine whether chain scission occurs adjacent to the graft site or elsewhere along the polymer backbone.

Table 2: Tracking Polymer Degradation with this compound

Degradation TypeAnalytical MethodInformation Gained
ThermalTGA-MS, Py-GC-MSIdentification of volatile products (e.g., 13CO2) from the anhydride group, confirming decarboxylation pathways. researchgate.net
OxidativeGC-MS, 13C NMRPinpointing oxidation sites by identifying 13C-labeled ketones, aldehydes, or acids formed during degradation. sandia.govunt.edu
HydrolyticLiquid-State 13C NMR, LC-MSMonitoring the ring-opening of the anhydride to dicarboxylic acid and tracking subsequent water-soluble oligomers. mdpi.com

Synthesis and Characterization of Novel Polymer Architectures

Maleic anhydride is a versatile monomer used in creating complex, non-linear polymer structures. arxiv.orgresearchgate.net The incorporation of this compound provides a precise method for characterizing these intricate architectures.

Hyperbranched and Dendritic Structures with Maleic Anhydride Moieties

Hyperbranched polymers and dendrimers are highly branched, three-dimensional macromolecules with a large number of functional end groups. frontiersin.orginstras.com Maleic anhydride can be used as a key building block or as a surface modification agent in these structures. mdpi.comutexas.edu When this compound is used in the synthesis of a hyperbranched polyester (B1180765), for instance, the 13C label allows for accurate determination of the degree of branching and the number of terminal anhydride groups via quantitative 13C NMR. researchgate.net This is often difficult with unlabeled systems due to complex and overlapping spectral signals. In dendritic structures, where precise control over the molecular architecture is key, the 13C label serves as a spectroscopic signature to confirm the successful and complete reaction at each generation of the dendrimer growth. google.comsigmaaldrich.comgoogle.com

Cross-linked Networks and Hydrogels with Labeled Components

Maleic anhydride is frequently used to create cross-linked polymer networks and hydrogels. nih.govgoogle.commdpi.com The anhydride groups can react with diols or diamines to form stable cross-links. By using this compound as the cross-linking agent, the structure of the network can be investigated in detail.

Solid-state 13C NMR can be used to quantify the cross-linking density by comparing the signal intensity of reacted (ester or imide) and unreacted 13C-labeled carbonyls. This provides crucial information that correlates network structure with macroscopic properties like mechanical strength and thermal stability. mdpi.com

In hydrogels, which are cross-linked networks designed to absorb large amounts of water, this compound can be used to study the stability of the cross-links in an aqueous environment. nih.govresearchgate.net Changes in the 13C NMR spectrum over time can indicate hydrolysis of the cross-linking points, leading to a better understanding of the hydrogel's degradation behavior and its suitability for applications like tissue engineering or drug delivery. google.com

Table 3: Characterization of Labeled Polymer Networks

Polymer ArchitectureCharacterization MethodInformation Obtained via 13C Label
Hyperbranched PolyestersQuantitative 13C NMRAccurate measurement of branching density and number of terminal anhydride groups. researchgate.net
Dendrimer Surface ModificationSolution 13C NMRConfirmation of complete surface functionalization with anhydride moieties.
Cross-linked ThermosetsSolid-State 13C NMRDetermination of cross-linking efficiency and network homogeneity. mdpi.com
HydrogelsSwelling studies & Solid-State 13C NMRAnalysis of cross-link stability and degradation mechanisms in aqueous media. nih.govresearchgate.net

Catalysis Research and Reaction Pathway Investigations

Heterogeneous Catalysis Involving Maleic Anhydride-13C4

While the industrial production of maleic anhydride (B1165640) itself often involves heterogeneous catalysis, such as the oxidation of n-butane over vanadium-phosphorus-oxide (VPO) catalysts, detailed mechanistic studies utilizing this compound in this specific area are not extensively documented in publicly available research. However, the principles of using isotopic labeling in heterogeneous catalysis are well-established and can be extrapolated to potential applications with this compound.

Adsorption and Surface Reactivity Studies on Catalytic Surfaces

Active Site Identification using Isotopic Probes

Isotopic labeling is a key method for identifying and characterizing the active sites in a catalyst. In the context of reactions involving maleic anhydride, such as its production from butane, introducing this compound into the reaction feed could help to understand exchange reactions and the reversibility of reaction steps. For instance, if labeled maleic anhydride were to interact with surface intermediates derived from unlabeled butane, the distribution of the 13C label in the products and reactants could reveal the nature of the active sites responsible for C-H activation and oxygen insertion. However, specific experimental studies detailing this approach with this compound are not prominently reported.

Homogeneous Catalysis and Organocatalysis

The application of this compound has been more explicitly detailed in the realm of homogeneous and organocatalysis, particularly in the study of polymerization mechanisms.

Investigation of Metal-Catalyzed Transformations of Maleic Anhydride

Metal complexes are widely used to catalyze reactions of maleic anhydride, such as hydrogenation, polymerization, and cycloaddition. nih.gov While the general mechanisms of these transformations are understood, the use of this compound can provide definitive evidence for proposed intermediates and pathways. For example, in the hydrogenation of maleic anhydride to succinic anhydride or other reduced products, tracking the 13C label could elucidate the sequence of hydrogen addition and the nature of the metal-bound intermediates. Despite the potential, specific studies with this compound in this area are not widely published.

Role of this compound in Organocatalytic Cycles and Stereocontrol

A significant application of isotopically labeled maleic anhydride is in the study of polymerization reactions. A detailed investigation into the radically initiated grafting of specifically 13C-enriched maleic anhydride, [2,3-13C2]MA, onto polyolefins like polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and ethene-propene (EP) copolymers has provided profound mechanistic insights. universiteitleiden.nl

In this research, the use of [2,3-13C2]MA allowed for the unambiguous identification of the attachment sites and the structure of the grafts using 13C NMR spectroscopy. universiteitleiden.nl The study revealed that the structure of the grafted maleic anhydride depends on the type of polyolefin. For instance, in polyethylene, both single succinic anhydride rings and short oligomers of maleic anhydride were observed as grafts. In contrast, for polypropylene and ethene-propene copolymers, the grafts consisted solely of single succinic anhydride rings. universiteitleiden.nl

Furthermore, the study elucidated the mechanism of chain scission in polypropylene, where the succinic anhydride ring is attached to the chain terminus via a double bond. The specific labeling pattern in [2,3-13C2]MA was instrumental in confirming this proposed structure through detailed NMR analysis. universiteitleiden.nl

PolymerGraft StructureAttachment Sites
High-Density Polyethylene (HDPE)Single succinic anhydride rings and short MA oligomersMethylene (B1212753) carbons
Low-Density Polyethylene (LDPE)Single succinic anhydride rings and short MA oligomersMethylene carbons
Isotactic Polypropylene (iPP)Single succinic anhydride ringsMethine carbons
Ethene-Propene Copolymers (random)Single succinic anhydride ringsMethylene and methine carbons
Ethene-Propene Copolymers (alternating)Single succinic anhydride ringsMethine carbons

This table summarizes the findings on the structure and attachment sites of maleic anhydride grafts on various polyolefins, as determined through studies with 13C-labeled maleic anhydride. universiteitleiden.nl

Mechanistic Insights into Oxidation and Reduction Reactions

The use of this compound as a substrate in oxidation and reduction reactions would be a powerful method to elucidate the underlying mechanisms. By following the 13C label, one could trace the transformation of the carbon skeleton and identify the sites of initial attack by oxidizing or reducing agents.

For instance, in the oxidation of maleic anhydride, which can lead to the formation of smaller carboxylic acids and carbon oxides, the distribution of 13C in the products would reveal which carbon-carbon bonds are cleaved during the reaction. Similarly, in the reduction of maleic anhydride, the position of the 13C label in the products (e.g., succinic anhydride, γ-butyrolactone, tetrahydrofuran) would provide direct evidence for the reaction pathway and the selectivity of the catalytic system.

While the general oxidation and reduction of maleic anhydride are well-known reactions, detailed mechanistic studies employing this compound to trace these pathways are not prominently featured in the reviewed scientific literature.

Tracking Carbon Atom Fate During Catalytic Processes

This compound, an isotopically labeled version of maleic anhydride with carbon-13 atoms, is a powerful tool for tracing carbon pathways in catalytic reactions. By substituting the common ¹²C with the heavier ¹³C isotope, researchers can effectively monitor the transformation of the maleic anhydride molecule and its precursors. This labeling allows for the precise identification of carbon atoms from the reactants within the intermediates and final products of a catalytic process.

A significant application of ¹³C labeling is in understanding the catalytic oxidation of hydrocarbons to produce maleic anhydride. For example, in the conversion of n-butane to maleic anhydride over vanadium-phosphorus-oxide (VPO) catalysts, the use of ¹³C-labeled n-butane helps elucidate the reaction mechanism. Similarly, in the production of maleic anhydride from biomass-derived feedstocks like furan (B31954), ¹³C labeling is crucial for mapping the complex reaction networks. aiche.orgnsf.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used to track these labeled atoms, providing direct evidence of bond-forming and bond-breaking events. universiteitleiden.nl

In the grafting of maleic anhydride onto polymers like polyethylene and polypropylene, specifically ¹³C-enriched maleic anhydride has been used to investigate the attachment sites and the structure of the grafts. universiteitleiden.nl The enhanced NMR signals from the ¹³C labels allow for detailed characterization of the resulting polymer structure. universiteitleiden.nl

Labeled ReactantCatalyst/ProcessAnalytical TechniqueKey Finding
[2,3-¹³C₂]Maleic AnhydrideRadical grafting onto polyolefins¹³C NMR SpectroscopyElucidation of graft attachment sites and structures on the polymer backbone. universiteitleiden.nl
¹³C-labeled Isoprene (B109036)Diels-Alder reaction with maleic anhydride¹³C NMR SpectroscopyDetermination of an asynchronous transition state for the cycloaddition. wikipedia.orgprinceton.edu
¹³C-labeled Benzene (B151609)Oxidation over Vanadium/Molybdenum catalystNot SpecifiedTracing the pathway from benzene to maleic anhydride. plapiqui.edu.arresearchgate.net
¹³C-labeled FuranDiels-Alder reaction with maleic anhydride¹H NMR SpectroscopyHigh yield (96%) of the initial cycloaddition product under solvent-free conditions. rsc.org

Isotope Kinetic Isotope Effects (KIE) Studies for Rate-Determining Step Elucidation

The Kinetic Isotope Effect (KIE) is a fundamental tool in physical organic chemistry for determining the rate-determining step (RDS) of a reaction. epfl.chlibretexts.org By comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., maleic anhydride vs. This compound), researchers can determine if a particular atom is involved in the slowest step of the reaction mechanism. libretexts.org A reaction involving a ¹²C atom is typically only about 4% faster than the same reaction with a ¹³C atom. wikipedia.org

While specific KIE studies employing this compound are not extensively detailed in readily available literature, the principles are well-established through studies of related reactions. For instance, ¹³C KIE measurements have been instrumental in studying the mechanism of the Diels-Alder reaction between isoprene and maleic anhydride. wikipedia.orgprinceton.edu These studies, which can be performed using materials with natural abundance of ¹³C, have provided evidence for an asynchronous transition state. wikipedia.orgnih.gov

The magnitude of the KIE can offer insights into the transition state of a reaction. Primary KIEs are observed when the isotopic substitution is at the site of bond cleavage in the rate-determining step. libretexts.org Secondary KIEs arise from isotopic substitutions at positions not directly involved in bond breaking and can provide information about changes in hybridization or hyperconjugation. libretexts.orgresearchgate.net For example, a change from sp² to sp³ hybridization at a carbon atom typically results in an inverse secondary KIE. researchgate.net The absence of a KIE can be a strong indicator that the bond to the isotopically labeled atom is not broken in the rate-determining step. wikipedia.org

ReactionIsotopic LabelObserved KIE (klight/kheavy)Implication for Rate-Determining Step
Diels-Alder of Isoprene and Maleic Anhydride¹³C (at natural abundance)Multiple site-specific KIEs measured (e.g., 1.022 at one carbon)Supports an asynchronous, but nearly synchronous, transition state. princeton.edu
SN1 Reactions (general)¹³CClose to 1.22 (secondary KIE)Indicates formation of a trivalent carbon transition state. wikipedia.org
SN2 Reactions (general)¹³C~1.082 (primary KIE)Suggests simultaneous bond formation and breaking. wikipedia.org
Bromination of AcetoneDeuterium (²H)kH/kD ≈ 7C-H bond breaking is involved in the rate-determining tautomerization step. libretexts.org

Computational Chemistry and Theoretical Modeling of Isotopic Systems

Quantum Chemical Calculations (DFT, ab initio) of Maleic Anhydride-13C4 and its Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and reactivity of molecules. researchgate.netmdpi.com These methods have been applied to study maleic anhydride (B1165640) and its derivatives, providing a foundation for understanding the behavior of the 13C-labeled analogue. researchgate.netbiochempress.com

DFT calculations, such as those using the B3LYP functional, have been employed to study the geometries of maleic anhydride. researchgate.net These studies are crucial for understanding the molecule's reactivity in various chemical transformations, including ring-opening reactions and cycloadditions. researchgate.netbiochempress.compearson.com For instance, the electron-withdrawing nature of the carbonyl groups in maleic anhydride makes it a highly reactive dienophile in Diels-Alder reactions. pearson.com Theoretical studies help in analyzing the transition states and reaction energetics, providing a detailed picture of the reaction mechanism. researchgate.netresearchgate.net The electronic properties, such as the dipole moment, can also be estimated using quantum mechanical calculations like MP2, which for unlabeled maleic anhydride is calculated to be around 4.4 D. researchgate.net

Computational MethodProperty PredictedApplication
DFT (B3LYP/6-31G)Geometries, Reaction EnergiesStudy of ring-opening reactions
MP2Dipole MomentEstimation of electronic properties
DFTTransition State AnalysisMechanistic studies of cycloaddition reactions

Table 1: Application of Quantum Chemical Methods to Maleic Anhydride

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful technique for identifying and characterizing molecules. Isotopic substitution with 13C leads to predictable shifts in the vibrational frequencies of this compound compared to its unlabeled counterpart. These shifts, arising from the increased mass of the carbon atoms, can be accurately predicted using computational methods.

Theoretical frequency calculations, often performed alongside geometry optimizations in DFT studies, can simulate the infrared (IR) and Raman spectra. By comparing the calculated spectra for both the labeled and unlabeled molecules, specific vibrational modes associated with the carbon backbone can be identified and the isotopic shifts quantified. This analysis provides a detailed understanding of the molecular vibrations and serves as a valuable tool for interpreting experimental spectroscopic data. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. For this compound, 13C NMR is particularly informative. The 13C NMR spectrum of unlabeled maleic anhydride shows peaks corresponding to the carbonyl carbons and the olefinic carbons. zbaqchem.comchemicalbook.com In the fully labeled compound, the presence of adjacent 13C nuclei gives rise to carbon-carbon spin-spin coupling, which provides a wealth of structural information. rsc.org

Computational methods, including DFT, are increasingly used to predict 13C NMR chemical shifts and coupling constants. mestrelab.comscience.gov These predictions can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between electronic structure and NMR parameters. For this compound, theoretical calculations can predict the one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) coupling constants, which are invaluable for confirming the connectivity and structure of the molecule and its derivatives. rsc.org The ability to accurately compute these parameters is crucial for the structural elucidation of novel compounds synthesized using this compound as a starting material. rsc.org

ParameterUnlabeled Maleic AnhydrideThis compound (Predicted)Significance
13C Chemical Shift (Carbonyl)~159.7 ppmSimilar to unlabeledConfirms functional group
13C Chemical Shift (Olefinic)~135.3 ppmSimilar to unlabeledConfirms functional group
¹JCCNot observablePredicted valueConfirms C-C bonds
²JCC / ³JCCNot observablePredicted valuesProvides conformational information

Table 2: Comparison of NMR Parameters for Maleic Anhydride and its 13C4 Isotopologue

Molecular Dynamics Simulations of Labeled Systems

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in larger systems, such as solutions or materials.

MD simulations can be used to explore the conformational landscape of molecules and their interactions with their environment. For this compound and its derivatives, MD can provide information on preferred conformations and the dynamics of conformational changes. researchgate.net This is particularly relevant when studying the incorporation of maleic anhydride units into polymers. researchgate.net Understanding the intermolecular interactions, such as those with solvent molecules or other polymer chains, is crucial for predicting the macroscopic properties of the resulting materials. researchgate.net

The transport of molecules is a fundamental process in many chemical and biological systems. MD simulations can be used to calculate diffusion coefficients and to study the mechanisms of molecular transport. In the context of this compound, MD simulations could be used to investigate its transport through membranes or its diffusion in polymer matrices. atamanchemicals.com The labeling of the molecule allows for its movement to be tracked within the simulated system, providing detailed insights into the transport phenomena at a molecular level.

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as an indispensable tool for mapping the intricate pathways of chemical reactions involving isotopically labeled systems. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. These calculations can distinguish between different possible mechanisms, such as concerted (one-step) or stepwise (multi-step) pathways, and explain observed product distributions. acs.orgresearchgate.net

A prime example is the Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org Theoretical studies using DFT methods like B3LYP have been applied to understand the mechanism of reactions involving maleic anhydride. acs.org In one study investigating the reaction of a buta-2,3-dienoate with a vinyl ketenimine, an unexpected 13C isotope exchange was observed. researchgate.net Computational modeling provided a rationalization for this outcome, suggesting that a reversible [2+2] cycloaddition pathway, which would allow for the isotope scrambling, was competing with the expected [4+2] Diels-Alder process. researchgate.net The calculations showed that a stepwise pathway was very close in energy to the concerted [4+2] pathway, supporting this hypothesis. researchgate.net

Transition state analysis is central to elucidating these mechanisms. The geometry of the transition state—for instance, whether it is synchronous (bonds forming at the same rate) or asynchronous—can be determined computationally. researchgate.net For Diels-Alder reactions, there has been considerable discussion about the symmetry of the transition state. researchgate.net Computational analysis, often correlated with experimental kinetic isotope effects, can reveal the extent to which the two new bonds are formed in the transition state, providing a highly detailed model of this fleeting molecular structure. acs.orgresearchgate.net By examining reactions of maleic anhydride with various dienes, computational and experimental data together can indicate whether a transition state is essentially symmetric or unsymmetrical. researchgate.net

Validation of Experimental Isotopic Tracing Data

A critical application of computational modeling in isotopic systems is the validation and interpretation of experimental data obtained from isotopic tracing studies. nih.govd-nb.info Isotopic tracing, which tracks the fate of labeled atoms through a reaction, provides dynamic information about metabolic and chemical pathways. acs.orgbiorxiv.org Computational chemistry validates these experimental findings by predicting the outcomes of isotopic substitution, most notably through the calculation of Kinetic Isotope Effects (KIEs). wikipedia.orgnih.gov

A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes and is quantified as the ratio of the rate constants (k_light/k_heavy). wikipedia.org These effects arise from the mass-dependent changes in molecular vibrational frequencies and their associated zero-point energies. faccts.de The ability of a computational model to accurately reproduce experimentally measured KIEs is a strong indicator of its validity and, by extension, the accuracy of the proposed reaction mechanism. nih.govprinceton.edu

Table 1: A comparison of the experimental kinetic isotope effect (KIE) with the computationally predicted KIE for the olefinic carbons of maleic anhydride in the Diels-Alder reaction with isoprene (B109036). The close agreement validates the computational model and the proposed reaction mechanism. Data sourced from a 2017 study in the Journal of the American Chemical Society. nih.govharvard.edu

This powerful combination of isotopic labeling experiments with this compound and high-level computational modeling allows researchers to build a detailed and robust understanding of complex reaction mechanisms that is not achievable through either technique alone.

Mentioned Chemical Compounds

Advanced Analytical Methodologies and Tool Development

Development of New Isotope-Edited and Isotope-Filtered NMR Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure determination. The incorporation of stable isotopes like 13C allows for the application of specialized NMR techniques that can significantly enhance spectral information.

The low natural abundance of 13C (approximately 1.1%) often limits the sensitivity of standard 13C NMR experiments. Isotopic labeling with 13C, as in Maleic anhydride-13C4, overcomes this limitation, enabling the use of advanced pulse sequences that improve both sensitivity and resolution. Techniques such as isotope-edited and isotope-filtered NMR are designed to selectively observe signals from 13C-labeled portions of a molecule or to filter out signals from unlabeled molecules.

Several strategies have been developed to enhance sensitivity and resolution in 13C NMR. For instance, spin-state selective 1H-¹³C correlation experiments can yield spectra with greatly improved sensitivity and resolution in the 13C frequency dimension. This is particularly beneficial for resolving overlapping resonances and accurately measuring coupling constants. Furthermore, methods that reduce the effects of homonuclear 13C-¹³C scalar couplings, which can broaden spectral lines in uniformly labeled compounds, are critical for obtaining high-resolution spectra.

The following table summarizes key NMR techniques and their benefits for analyzing 13C-labeled compounds:

NMR TechniquePrincipleAdvantages for 13C-Labeled Compounds
Isotope-Edited NMR Selectively observes signals from molecules containing a specific isotope (e.g., 13C).Simplifies complex spectra by focusing only on the labeled species.
Isotope-Filtered NMR Removes signals from molecules containing a specific isotope, allowing observation of unlabeled molecules.Useful for studying interactions between labeled and unlabeled components.
1H-¹³C HSQC Correlates proton and carbon chemical shifts for directly bonded pairs.Provides detailed connectivity information, aided by the high sensitivity of 1H detection.
1H-¹³C HMBC Correlates proton and carbon chemical shifts over multiple bonds.Essential for elucidating the complete carbon skeleton and assigning quaternary carbons.

Isotope-edited and isotope-filtered NMR sequences are invaluable for the analysis of complex mixtures. By selectively detecting only the 13C-labeled molecules, these methods can effectively "pull out" the signals of interest from a crowded spectrum containing numerous other components. This is particularly advantageous when studying the fate of a labeled starting material, such as this compound, in a chemical reaction or a biological system.

For example, in a reaction mixture, isotope-edited NMR can be used to monitor the conversion of this compound into its products, allowing for the unambiguous identification and quantification of each labeled species without interference from unlabeled reactants, solvents, or byproducts. This approach provides clear insights into reaction pathways and kinetics. Similarly, in metabolomics studies, these techniques can trace the metabolic fate of a 13C-labeled substrate through complex biochemical pathways.

Integration of Isotopic Tracers with Chromatographic Techniques

The combination of chromatographic separation with mass spectrometry provides a powerful platform for the analysis of isotopically labeled compounds, offering high sensitivity and selectivity.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for profiling and quantifying products derived from 13C-labeled precursors like this compound. nih.govnih.gov These techniques separate the components of a mixture in the chromatographic dimension, followed by detection and mass analysis in the mass spectrometer. The incorporation of 13C results in a predictable mass shift in the resulting molecules, allowing for their clear identification and differentiation from their unlabeled counterparts. nih.gov

In a typical workflow, a reaction mixture containing products from this compound would be injected into an LC or GC system. The separated components then enter the mass spectrometer, where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The 13C-labeled products will exhibit an m/z value that is increased by the number of incorporated 13C atoms, providing a distinct isotopic signature. This allows for the creation of extracted ion chromatograms that specifically monitor for the labeled products, significantly reducing background noise and enhancing detection sensitivity.

The table below outlines the general steps in LC-MS and GC-MS analysis of 13C-labeled compounds:

StepLC-MSGC-MS
Sample Preparation Dissolution in a suitable solvent.Derivatization may be required to increase volatility.
Separation Based on polarity and interaction with the stationary phase.Based on volatility and interaction with the stationary phase.
Ionization Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).Electron ionization (EI) or chemical ionization (CI).
Detection Measurement of the mass-to-charge ratio of the intact molecule and its fragments.Measurement of the mass-to-charge ratio of the molecule and its characteristic fragments.
Quantification Based on the peak area of the labeled ion in the chromatogram.Based on the peak area of the labeled ion in the chromatogram.

When dealing with very low concentrations of labeled products, fractionation and enrichment strategies are often employed prior to LC-MS or GC-MS analysis. These steps aim to increase the concentration of the target analytes and remove interfering matrix components.

Solid-phase extraction (SPE) is a common technique used to fractionate a sample and isolate compounds of interest based on their physical and chemical properties. By choosing an appropriate sorbent and elution solvent, it is possible to selectively retain and then elute the 13C-labeled products, thereby enriching them relative to the bulk of the sample. Other chromatographic techniques, such as column chromatography, can also be used for fractionation. These pre-analytical steps are crucial for enhancing the signal-to-noise ratio and enabling the detection and quantification of trace-level labeled species.

Solid-State NMR Spectroscopy for Labeled Materials

While solution-state NMR is used for analyzing soluble compounds, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing insoluble materials, such as polymers and composites, derived from 13C-labeled precursors.

The use of this compound in the synthesis of polymers or materials allows for the application of ssNMR to probe the structure and dynamics of the resulting solid-state products. researchgate.netmdpi.com The 13C label provides a spectroscopic handle to selectively investigate the local environment of the maleic anhydride (B1165640) moiety within the material.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used in ssNMR to enhance the signal of low-abundance nuclei like 13C and to average out anisotropic interactions that broaden the spectral lines in solid samples. By analyzing the 13C chemical shifts, it is possible to obtain information about the conformation and bonding of the maleic anhydride unit within the polymer matrix. researchgate.net For example, ssNMR can distinguish between unreacted maleic anhydride, grafted maleic anhydride, and cross-linked structures. researchgate.net

Furthermore, advanced ssNMR experiments can provide insights into the dynamics of the labeled segments of the material, revealing information about molecular motion and the rigidity of the polymer chains. nih.gov This is particularly important for understanding the physical properties of materials synthesized using this compound.

Characterization of Polymer Morphology and Dynamics

The precise characterization of graft copolymers is essential for tailoring their properties for specific applications. Using Maleic anhydride labeled with 13C at its olefinic carbons ([2,3-13C2]MA) significantly enhances the signal intensity in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. universiteitleiden.nl This enhancement allows for detailed investigation into the structure of graft groups, which are often present in low concentrations. universiteitleiden.nl

Research utilizing 13C-enriched maleic anhydride has provided clear insights into the grafting mechanisms onto various polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). acs.org Key findings from these studies include:

Identification of Graft Structures : 13C NMR analysis of PE grafted with [2,3-13C2]MA revealed the presence of not only the expected saturated succinic anhydride oligomeric grafts but also succinic anhydride oligomers with a terminal unsaturated maleic anhydride ring. researchgate.net

Site of Attachment : The specific sites where maleic anhydride attaches to the polymer backbone can be determined. In ethene-propene copolymers, for instance, maleic anhydride attaches to both methylene (B1212753) and methine carbons. universiteitleiden.nlacs.org

Oligomerization : The extent of maleic anhydride oligomerization during the grafting process can be quantified. In high-density polyethylene (HDPE) and low-density polyethylene (LDPE), the formation of short maleic anhydride oligomers has been observed, whereas grafts on polypropylene tend to be single succinic anhydride rings. acs.org

These detailed structural insights, facilitated by 13C labeling, are crucial for understanding how reaction conditions influence the final polymer architecture and, consequently, its material properties.

Table 1: 13C NMR Spectroscopic Data for Maleic Anhydride Grafted on Polyolefins
Polymer TypeGraft Structure Identified with 13C LabelingSignificance of FindingReference
Polyethylene (PE)Saturated succinic anhydride oligomers and oligomers with a terminal unsaturated MA ring.Reveals a more complex graft structure than previously assumed, impacting polymer polarity and reactivity. researchgate.net
Ethene-Propene Copolymers (EPM)Attachment to both backbone methylene and methine carbons.Demonstrates the influence of copolymer composition on the grafting sites and reaction mechanism. universiteitleiden.nl
Isotactic Polypropylene (iPP)Primarily single succinic anhydride rings attached to the polymer chain.Indicates minimal oligomerization of maleic anhydride during grafting onto polypropylene. acs.org

Probing Interactions and Cross-linking in Composite Materials

Maleic anhydride-grafted polymers are widely used as compatibilizers or coupling agents in composite materials, particularly those combining nonpolar polymers with polar fillers like natural fibers. nih.govnih.gov The anhydride functionality can react with hydroxyl groups on the surface of fillers, creating covalent ester linkages that enhance interfacial adhesion and improve the composite's mechanical properties. mdpi.com

The use of this compound is particularly advantageous for studying these interfacial interactions. Solid-state 13C NMR can be employed to detect the formation of new chemical bonds between the polymer and the filler. The 13C label provides a specific spectroscopic probe at the interface:

Confirmation of Covalent Bonding : A change in the chemical shift of the 13C-labeled carbonyl carbons of the anhydride ring upon reaction with filler surface groups provides direct evidence of covalent bond formation (cross-linking).

Quantification of Interfacial Reactions : The intensity of the NMR signal corresponding to the newly formed ester linkage can be used to quantify the extent of the interfacial reaction.

Characterizing the Interfacial Environment : The 13C NMR signals are sensitive to the local chemical environment, providing information about the mobility and conformation of the coupling agent at the polymer-filler interface.

This precise tracking of interfacial chemistry allows for the optimization of composite manufacturing processes and the rational design of new materials with enhanced performance. mdpi.com

Table 2: Application of this compound in Composite Interface Analysis
Analytical TechniqueInformation GainedImpact on Composite Development
Solid-State 13C NMRDirect detection and confirmation of covalent ester bonds between the coupling agent and filler.Validates the effectiveness of the coupling agent in promoting interfacial adhesion.
Solid-State 13C NMRChanges in chemical shifts indicating the local chemical environment of the anhydride/acid/ester groups.Provides insight into the morphology and dynamics of the interfacial region.
Quantitative Solid-State 13C NMRMeasurement of the degree of reaction between the maleic anhydride moiety and the filler surface.Allows for optimization of processing conditions (temperature, time, compatibilizer concentration) for maximum performance.

Emerging Spectroscopic and Microscopic Techniques Utilized with Labeled Compounds (e.g., Raman, TGA-MS)

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations. When this compound is used, the heavier 13C isotope alters the vibrational frequencies of the molecule's functional groups compared to the natural abundance 12C compound. This phenomenon, known as an isotopic shift, is particularly useful in complex systems. The C=O and C=C stretching vibrations of the maleic anhydride ring, which have characteristic Raman signals, would be expected to shift to lower frequencies (a redshift). semanticscholar.org This shift allows for the unambiguous assignment of these vibrational modes, even when they overlap with signals from the polymer matrix or other components in a composite, enabling precise tracking of the labeled molecule. chemicalbook.comspectrabase.com

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is a powerful hyphenated technique that combines the quantitative measurement of mass loss during thermal decomposition (TGA) with the identification of the evolved gaseous products (MS). researchgate.netresearchgate.net When a polymer or composite containing this compound is analyzed, the 13C label acts as a tracer for the degradation pathways of the coupling agent.

As the material is heated, fragments originating from the maleic anhydride moiety will have a higher mass than their unlabeled counterparts. For example, the mass spectrometer would detect 13CO2 (mass 45 amu) and 13CO (mass 29 amu) instead of, or in addition to, 12CO2 (mass 44 amu) and 12CO (mass 28 amu). nist.govtennessee.edu This allows researchers to:

Determine the specific decomposition temperatures of the maleic anhydride component.

Identify the degradation products originating from the interfacial linkages.

Elucidate the mechanism of thermal degradation, providing crucial information about the thermal stability of the composite material.

Table 3: Advanced Techniques with this compound
TechniquePrinciple of Isotopic LabelingKey Research Insight
Raman SpectroscopyIsotopic shift of vibrational frequencies (e.g., C=O stretch) to lower wavenumbers due to increased mass.Unambiguous identification of the coupling agent's spectral signature within a complex composite matrix.
TGA-MSDetection of higher-mass fragments (e.g., 13CO2) in the evolved gas during thermal decomposition.Precise tracking of the degradation pathways of the maleic anhydride moiety to assess thermal stability of the interface.

Future Directions and Emerging Research Avenues

Integration of Maleic Anhydride-13C4 in Sustainable Chemistry Research

The pursuit of a green and sustainable chemical industry necessitates a deep understanding of reaction mechanisms and the lifecycle of materials. This compound is set to play a crucial role in this endeavor.

Green Synthesis Routes and Mechanistic Investigations

The synthesis of maleic anhydride (B1165640) from bio-based sources, such as furfural (B47365) and 1-butanol, is a key area of green chemistry research. rsc.orgd-nb.info The use of this compound in these synthesis routes would allow for precise tracking of the carbon atoms from the bio-based feedstock to the final product. This isotopic labeling enables detailed mechanistic studies, helping researchers to optimize catalysts and reaction conditions for improved yield and selectivity, and to minimize the formation of byproducts like CO and CO2. d-nb.info

For instance, in the vapor-phase oxidation of furan (B31954) to maleic anhydride, 13C labeling can elucidate the reaction pathways and identify the origins of carbon in any side products. d-nb.info This knowledge is critical for designing more efficient and environmentally benign industrial processes.

Design of Recyclable Polymers and Degradation Tracking using Isotopic Labels

The development of recyclable and biodegradable polymers is a cornerstone of a circular economy. Maleic anhydride is a vital monomer in the production of various polymers, including unsaturated polyester (B1180765) resins and copolymers. lookchem.comresearchgate.netterchemicals.com Incorporating this compound into these polymer chains provides a powerful method for tracking their degradation and recycling processes.

By using techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) and isotope-ratio mass spectrometry, researchers can follow the fate of the 13C label as the polymer breaks down. kinampark.comresearchgate.net This allows for an unambiguous demonstration of biodegradation and provides quantitative data on the rate and extent of mineralization to 13CO2. ethz.chvliz.be This approach has been successfully used to study the biodegradation of polymers like poly(butylene adipate-co-terephthalate) (PBAT) and polybutylene succinate (B1194679) (PBS) in soil environments. kinampark.comresearchgate.netethz.ch The insights gained from tracking 13C-labeled polymers are instrumental in designing new polymers with controlled biodegradability and improved recyclability. nih.govspecialchem.com

Table 1: Applications of Isotopic Labeling in Polymer Degradation Studies

Polymer SystemIsotopic LabelAnalytical Technique(s)Key Findings
Poly(butylene adipate-co-terephthalate) (PBAT)13C-labeled monomer unitsNanoSIMS, CRDSDemonstrated biodegradation in soil and traced carbon into CO2 and microbial biomass. kinampark.comresearchgate.net
Polybutylene succinate (PBS)13C-labeled PBSIsotope-ratio mass spectrometryAchieved closed carbon mass balances, quantifying mineralization and residual carbon in soil. ethz.ch
Poly(lactic acid)-poly(ethylene glycol) (PEG-PLA)13C-labeled copolymersMALDI-TOF MSEnabled ultrasensitive tracking of degradation products in biological media. nih.gov
Polyethylene (B3416737) (PE)13C-labeled PEStable isotope tracer assaysQuantified microbial mineralization rates in a liquid medium. vliz.be

This table is interactive. Click on the headers to sort the data.

Advanced Functional Materials Development with Labeled Precursors

The unique chemical properties of maleic anhydride make it a versatile precursor for a wide range of functional materials. researchgate.net The use of its 13C-labeled counterpart can provide unprecedented insights into the structure-property relationships of these materials.

Smart Materials and Responsive Polymers

Maleic anhydride-grafted polymers are increasingly used in the development of "smart" materials that can respond to external stimuli such as pH or temperature. mdpi.commarketresearchintellect.com By selectively incorporating this compound into the polymer architecture, researchers can use spectroscopic techniques like NMR to probe the local environment of the anhydride or its derivatives. This allows for a detailed understanding of the conformational changes and chemical transformations that underpin the material's responsive behavior. This knowledge is crucial for the rational design of new smart materials with tailored functionalities for applications in drug delivery, sensors, and actuators.

Nanoscience Applications (e.g., Nanoparticle Functionalization with Labeled Maleic Anhydride)

The functionalization of nanoparticles with polymers is a common strategy to enhance their stability, biocompatibility, and targeting capabilities. arxiv.orgnih.gov Polymers containing maleic anhydride are often used for this purpose due to the reactive nature of the anhydride group, which can readily form covalent bonds with surface functionalities. mdpi.comarxiv.org

By using this compound in the synthesis of these functionalizing polymers, researchers can accurately quantify the grafting density on the nanoparticle surface. This is critical for controlling the properties and performance of the final nanomaterial. For example, in the development of magnetic nanoparticles for drug delivery, the amount of polymer coating can influence drug loading, release kinetics, and in vivo circulation time. mdpi.comnih.gov Isotopic labeling provides a robust analytical tool to optimize these parameters.

Development of Hybrid Experimental-Computational Approaches

The synergy between experimental and computational methods is a powerful paradigm in modern chemical research. This compound can serve as a bridge between these two domains.

Experimental data obtained from studies using the labeled compound, such as NMR chemical shifts and reaction kinetics, can be used to validate and refine computational models. mdpi.com For instance, theoretical calculations, like Density Functional Theory (DFT), can be employed to predict the spectroscopic signatures of 13C-labeled intermediates and transition states in a reaction. researchgate.net Comparing these predictions with experimental results allows for a more accurate determination of reaction mechanisms.

This hybrid approach has been used to study complex reactions, such as the Diels-Alder cycloaddition involving maleic anhydride. researchgate.net The insights gained from these combined experimental and computational studies are invaluable for understanding fundamental chemical principles and for designing new catalysts and materials with desired properties.

Data-Driven Discovery in Isotopic Systems and Reaction Prediction

The advent of high-throughput experimentation and advanced analytical techniques has ushered in an era of data-driven discovery in chemistry. In the realm of isotopic systems, this paradigm shift offers unprecedented opportunities to understand and predict chemical reactions with greater accuracy. The integration of large datasets of isotopic information with computational tools is paving the way for novel insights into reaction mechanisms, kinetics, and the development of new synthetic methodologies.

Isotopically labeled compounds, such as this compound, are central to this data-centric approach. By replacing standard carbon-12 atoms with carbon-13, researchers can trace the path of these atoms through complex reaction networks. This ability to track atomic fate generates vast amounts of data that can be harnessed to build predictive models. For instance, in metabolic flux analysis, feeding this compound into a biological system and analyzing the distribution of the 13C label in various metabolites provides a detailed snapshot of cellular metabolism. alfa-chemistry.comfrontiersin.orgnih.gov This data, when aggregated across numerous experiments under different conditions, forms a rich dataset for data-driven discovery.

The development of centralized data repositories is a crucial step in this direction. researchgate.net By creating large, standardized databases of isotopic data from various experiments, researchers can apply data mining and machine learning algorithms to uncover hidden correlations and patterns. oup.comlyellcollection.org For example, a database containing the results of various reactions involving this compound and other labeled compounds could be used to train models that predict the outcome of new, untested reactions. This approach has the potential to significantly accelerate the discovery of new catalysts, synthetic routes, and biomolecular pathways. fiveable.mersc.org

Future research in this area will likely focus on the development of more sophisticated data analysis techniques and the expansion of isotopic databases. The use of multi-dimensional analytical methods, such as advanced mass spectrometry and NMR techniques, will generate increasingly complex and information-rich datasets. numberanalytics.com The challenge and opportunity will lie in developing the computational tools necessary to extract meaningful and predictive insights from this data, ultimately leading to a more profound and predictive understanding of chemical reactivity in isotopic systems.

PropertyValue
Synonyms 2,5-Furandione-13C4, cis-Butenedioic Anhydride-13C4, Dihydro-2,5-dioxofuran-13C4
CAS Number 1161736-58-8
Molecular Formula ¹³C₄H₂O₃
Molecular Weight 102.03 g/mol
Melting Point 51-56 °C
Boiling Point 200 °C
Isotopic Purity 99 atom % ¹³C

Machine Learning Applications in Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of chemical research, providing the fundamental understanding needed to control and optimize chemical transformations. Traditionally, this has been a labor-intensive process involving numerous experiments and deductive reasoning. However, the application of machine learning (ML) is revolutionizing this field by enabling the automated analysis of large datasets to predict and understand reaction pathways. nih.gov

Isotopically labeled compounds like this compound play a pivotal role in generating the high-quality data required for training robust ML models. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a particularly valuable piece of information for probing reaction mechanisms. illinois.edu By performing reactions with both unlabeled maleic anhydride and this compound and measuring the KIE, researchers can gain insights into the rate-determining step and the nature of the transition state. This experimental data, when combined with computational chemistry data, can be used to train ML models to recognize the signatures of different reaction mechanisms. fiveable.me

One of the key applications of machine learning in this area is the prediction of reaction outcomes and the identification of potential byproducts. nih.gov By training on a vast dataset of known reactions, including those involving isotopically labeled reagents, ML models can learn the complex rules that govern chemical reactivity. These trained models can then be used to predict the likely products of a new reaction, including the stereochemistry and isotopic distribution. This predictive power can significantly reduce the amount of trial-and-error experimentation required in chemical synthesis and process development.

Furthermore, machine learning can be used to develop "reactomics" approaches, where changes in the entire set of small molecules (the "reactome") are monitored during a reaction. acs.orgresearchgate.net By using this compound as a tracer, researchers can follow the transformation of this molecule and its incorporation into various products. Machine learning algorithms can then be used to analyze these complex datasets and identify the key transformations and intermediates in the reaction network. This approach is particularly powerful for understanding complex reaction systems, such as those found in biological or environmental chemistry.

The future of this field lies in the development of more sophisticated and interpretable machine learning models. acs.org While current models can make accurate predictions, understanding the reasoning behind these predictions can be challenging. The development of "explainable AI" for chemistry will be crucial for building trust in these models and for extracting new chemical knowledge from them. As more high-quality isotopic data becomes available and as ML algorithms become more advanced, the automated elucidation of reaction mechanisms is poised to become an indispensable tool for chemical research and development. adesisinc.comnih.gov

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and isotopic integrity of Maleic anhydride-13C4 during synthesis and characterization?

  • Methodological Answer : Synthesis of 13C-labeled compounds requires strict control of isotopic precursors and reaction conditions to avoid isotopic dilution. For this compound, use 13C-enriched starting materials (e.g., 13C4-labeled benzene or butane) in catalytic oxidation processes . Characterization should include isotopic purity verification via 13C NMR spectroscopy and mass spectrometry, with cross-validation using FT-IR to confirm functional groups (e.g., anhydride carbonyl peaks at ~1850 cm⁻¹ and ~1780 cm⁻¹) . Ensure storage in anhydrous, inert environments to prevent hydrolysis .

Q. What experimental protocols are critical for safely handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (oral), skin corrosion, and respiratory sensitization. Use fume hoods for weighing and reactions, and employ PPE (nitrile gloves, chemical goggles, lab coats). In case of spills, avoid dust generation by using wet cleanup methods; store in sealed containers under nitrogen at ≤25°C . Monitor airborne concentrations with real-time sensors calibrated for anhydrides .

Q. How is this compound used to study copolymerization kinetics with styrene?

  • Methodological Answer : Design bulk or solution copolymerization experiments at controlled temperatures (e.g., 60°C) using radical initiators (e.g., AIBN). Analyze copolymer composition via 13C NMR to distinguish styrene-centered triads and quantify alternation tendencies. Use the penultimate model for reactivity ratio calculations (r1 and r2) to account for sequence distribution deviations from terminal models . For low-conversion studies, apply the Fineman-Ross or Kelen-Tüdős methods to minimize composition drift errors .

Advanced Research Questions

Q. How do solvent polarity and monomer concentration affect reactivity ratios in styrene-Maleic anhydride-13C4 copolymerization?

  • Methodological Answer : Solvent effects can induce the "bootstrap effect," where local monomer concentrations deviate from bulk values due to polarity differences. Conduct copolymerization in solvents like toluene (non-polar) vs. DMF (polar) and compare apparent reactivity ratios using nonlinear least-squares fitting. For advanced analysis, incorporate the Meyer-Lowry model to account for solvent-induced partitioning of monomers near the growing chain . Validate results with DEPT NMR to resolve triad sequences and quantify alternation .

Q. What methodologies resolve contradictions in thermal degradation kinetics of this compound-containing copolymers?

  • Methodological Answer : Discrepancies in activation energy (Ea) calculations often arise from differing assumptions in kinetic models (e.g., Arrhenius vs. Flynn-Wall-Ozawa methods). Use thermogravimetric analysis (TGA) under varied heating rates (5–20°C/min) and apply the Kim-Park method to decouple degradation mechanisms. Compare Ea values from isoconversional plots (α = 0.2–0.8) to identify multi-step degradation pathways . Cross-reference with 13C isotopic tracing to track carbon migration during degradation .

Q. How can isotopic labeling in this compound clarify contradictory reactivity ratios reported in copolymerization studies?

  • Methodological Answer : Discrepancies in reactivity ratios (e.g., r1 for styrene ranging from 0.03 to 0.33 in literature) may stem from unaccounted penultimate effects or side reactions. Use 13C-labeled Maleic anhydride to trace incorporation patterns via 2D NMR (HSQC, HMBC) and validate penultimate model parameters. Conduct experiments at low conversions (<10%) to minimize composition drift and apply error-in-variables (EIV) regression for robust parameter estimation .

Q. What experimental designs optimize this compound’s application in arsenic adsorption studies?

  • Methodological Answer : For environmental remediation, synthesize this compound copolymers (e.g., with styrene or acrylic acid) and functionalize with iron oxide nanoparticles. Use a factorial design with variables: adsorbent type (e.g., hematite nanoparticles), dosage (0.05–0.2% w/w), and arsenic concentration (0–96 mg/kg). Analyze adsorption isotherms using Langmuir/Freundlich models and validate with ICP-MS. Isotopic labeling aids in tracking copolymer stability and degradation in soil matrices .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on this compound’s role in composite materials?

  • Methodological Answer : Conflicting reports on interfacial adhesion in composites (e.g., silica/maleic anhydride systems) require rigorous DOE analysis. Compare Halpin-Tsai (fiber-dominated) vs. rule-of-mixtures (matrix-dominated) models for tensile modulus predictions. Use ANOVA to evaluate the significance of factors like fiber volume (30% vs. 50%) and maleic anhydride content (0–2% wt). Isotopic labeling can differentiate matrix-fiber interactions via ToF-SIMS imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.